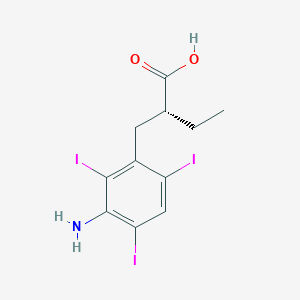

Iopanoic acid, (-)-

Description

BenchChem offers high-quality Iopanoic acid, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iopanoic acid, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17879-97-9 |

|---|---|

Molecular Formula |

C11H12I3NO2 |

Molecular Weight |

570.93 g/mol |

IUPAC Name |

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |

InChI Key |

OIRFJRBSRORBCM-RXMQYKEDSA-N |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Isomeric SMILES |

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (-)-Iopanoic Acid

This technical guide details the mechanism of action for (-)-Iopanoic Acid (IOP), focusing on its role as a potent disruptor of thyroid hormone homeostasis.[1]

Target Analyte: Iopanoic Acid (IOP) | IUPAC: 3-(3-amino-2,4,6-triiodophenyl)-2-ethylpropanoic acid Primary Class: Iodinated Radiocontrast Agent (Oral Cholecystographic) Secondary Class: Deiodinase Inhibitor / Thyroid Hormone Transport Blocker[1]

Executive Summary

Iopanoic acid (IOP) acts as a high-affinity ligand mimic of thyroxine (T4) and triiodothyronine (T3).[1] Its pharmacological potency stems from a dual-mechanism blockade:[1]

-

Enzymatic Inhibition: It functions as a competitive substrate-inhibitor for Types 1 and 2 iodothyronine deiodinases (D1, D2), effectively arresting the peripheral conversion of T4 to the metabolically active T3.

-

Transport Blockade: It competitively inhibits transmembrane transporters (OATP1C1, MCT8), preventing thyroid hormones from entering target tissues and the pituitary-hypothalamus feedback loop.

Critical Note on Stereochemistry: Iopanoic acid contains a chiral center at the

-carbon (C2 position).[1] While historically administered as a racemic mixture (Telepaque), the biological activity at the deiodinase active site is stereoselective. The (-)-enantiomer is generally considered the eutomer (active form) regarding specific high-affinity binding events, although most literature citations utilize the racemate.[1]

Chemical Architecture & Pharmacophore

The structural homology between IOP and thyroid hormones is the prerequisite for its mechanism.

| Feature | Structural Component | Mechanistic Function |

| Iodine Density | 2,4,6-triiodo substitution | Mimics the outer (phenolic) and inner (tyrosyl) rings of T4/T3, allowing entry into the deiodinase catalytic cleft.[1] |

| Side Chain | 3-amino group | Replaces the hydroxyl group found in T4.[1] This alteration reduces solubility but maintains hydrogen bonding capability within the active site. |

| Chiral Center | Provides steric bulk that hinders rapid turnover by the enzyme, converting the molecule from a simple substrate into a "slow" substrate-inhibitor.[1] |

Primary Mechanism: Selenocysteine Interception (Deiodinases)

The core mechanism involves the interception of the Deiodinase Catalytic Cycle . Deiodinases (D1, D2, D3) are selenoproteins that utilize a Selenocysteine (Sec) residue for iodine abstraction.

The Catalytic Interruption

-

Native Cycle: Normally, the enzyme's Sec-Se⁻ nucleophile attacks the iodine on T4, forming an Enzyme-Se-I intermediate and releasing T3.[1] A thiol cofactor (endogenous glutathione or experimental DTT) then regenerates the enzyme.

-

IOP Interception: IOP enters the active site as a competitive mimic.

-

Substrate-Inhibition: IOP is deiodinated (releasing I⁻), but the resulting intermediate forms a stable complex or reacts so slowly that it effectively sequesters the enzyme pool.

-

Dead-End Complex: In D1, IOP acts as a competitive inhibitor with a

in the low micromolar range.[1] It prevents the regeneration of the active Sec-Se⁻ species.

-

Visualization: The Deiodinase Blockade

The following diagram illustrates how IOP hijacks the native T4-to-T3 conversion pathway.

Figure 1: IOP competes with T4 for the Deiodinase active site, sequestering the enzyme and preventing T3 generation.

Secondary Mechanism: Transmembrane Transport Blockade

Beyond enzymatic inhibition, IOP physically blocks the entry of thyroid hormones into cells. This is critical in the brain and pituitary, where local T3 production is required for feedback regulation.

-

OATP1C1 Inhibition: IOP is a potent inhibitor of the Organic Anion Transporting Polypeptide 1C1 (OATP1C1). This transporter is highly specific for T4 and is the primary gatekeeper at the blood-brain barrier.

-

MCT8 Inhibition: IOP also inhibits Monocarboxylate Transporter 8 (MCT8), preventing T3 uptake into neurons and peripheral tissues.

Visualization: The Dual-Hit Pathway

Figure 2: The "Dual-Hit" mechanism: IOP blocks entry at the membrane and conversion in the cytosol.[1]

Experimental Protocol: Non-Radioactive Deiodinase Assay

Standard validation protocol for IOP inhibition.

Objective: Quantify IOP inhibition of D1 activity without using

Reagents & Preparation[1][2][3][4][5]

-

Reaction Buffer: 0.1 M phosphate buffer (pH 6.9), 1 mM EDTA.

-

Cofactor: 10 mM Dithiothreitol (DTT).[1] Causality: DTT is required to regenerate the reduced selenium state of the enzyme; without it, the cycle halts after one turnover.

-

Substrate: 10 µM rT3 (reverse T3).[1] Note: rT3 is the preferred substrate for D1 assays due to faster kinetics than T4.

-

Inhibitor: (-)-Iopanoic Acid (dissolved in DMSO, serial dilutions 0.1 µM – 100 µM).[1]

-

Stop Solution: Ammonium cerium(IV) sulfate / Sodium arsenite (III).

Step-by-Step Workflow

-

Incubation: Mix 20 µg of microsomal protein (liver homogenate source of D1) with Reaction Buffer and IOP dilutions.

-

Initiation: Add rT3 substrate and DTT. Incubate at 37°C for 30–60 minutes.

-

Termination: Add 100 µL of Ammonium Cerium Sulfate (Yellow color).

-

Readout: Add Sodium Arsenite.

-

Principle: Free iodide (released by D1) catalyzes the reduction of Cerium(IV) (Yellow) to Cerium(III) (Colorless).

-

Validation: The rate of color disappearance is directly proportional to iodide concentration.

-

-

Quantification: Measure absorbance at 420 nm after 20 minutes.

-

High Absorbance = Low Iodide = High Inhibition (IOP active) .

-

Low Absorbance = High Iodide = Low Inhibition .[1]

-

References

-

Renko, K., et al. (2012).[2][3] "Identification of Iopanoic Acid as Substrate of Type 1 Deiodinase by a Novel Nonradioactive Iodide-Release Assay." Endocrinology, 153(5), 2506–2513. Link

-

Bianco, A. C., & Kim, B. W. (2006). "Deiodinases: implications of the local control of thyroid hormone action."[2] Journal of Clinical Investigation, 116(10), 2571–2579. Link

-

Friesema, E. C., et al. (2005). "Effective cellular uptake of thyroid hormone by an organic anion transporting polypeptide." Molecular Endocrinology, 19(10), 2582-2593.[1] Link

-

Cody, V. (1980). "Thyroid hormone interactions: molecular conformation of iopanoic acid (Telepaque)." Journal of Medicinal Chemistry, 23(5), 584-587.[1] Link

-

Wiersinga, W. M. (2014). "Thyroid Hormone Synthesis and Secretion." Thyroid Disease Manager. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of Iopanoic acid enantiomers

An In-Depth Technical Guide to the Discovery, Synthesis, and Enantiomeric Resolution of Iopanoic Acid

Authored by a Senior Application Scientist

Abstract

Iopanoic acid, chemically known as (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid, is a molecule of significant historical and pharmacological interest.[1] Initially developed and approved in 1951 as a radiocontrast agent for cholecystography (gallbladder imaging), its utility stems from the three iodine atoms that render it radiopaque.[2][3][4] Beyond its diagnostic applications, iopanoic acid is a potent inhibitor of the 5'-deiodinase enzymes responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1][5] This mechanism has been exploited for the rapid control of severe hyperthyroidism and thyrotoxicosis.[1][6][7] Iopanoic acid possesses a single chiral center, and therefore exists as a racemic mixture of two enantiomers. In pharmacology, it is a foundational principle that enantiomers of a chiral drug can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like enzymes and receptors.[8][9] This guide provides a comprehensive technical overview of the historical synthesis of racemic iopanoic acid and the established methodologies for its resolution into individual, optically pure enantiomers, reflecting the critical importance of stereochemical purity in drug development.

The Rationale for Synthesis and Resolution

The synthesis of iopanoic acid was driven by the need for an effective, orally administered agent to visualize the biliary system. The molecule's design ingeniously combines a lipophilic backbone, facilitating absorption and hepatobiliary excretion, with a tri-iodinated benzene ring that provides a high degree of X-ray attenuation.[4][5]

The imperative to resolve the racemic mixture into its constituent enantiomers is rooted in the principles of stereopharmacology. Biological systems are inherently chiral. When a racemic drug is administered, it should be considered a mixture of two distinct substances. The "eutomer" is the enantiomer with the desired therapeutic activity, while the "distomer" may be less active, inactive, or contribute to undesirable side effects.[8] Given that iopanoic acid's therapeutic effect involves interaction with chiral enzymes (deiodinases), it is scientifically logical to presume that its enantiomers will exhibit stereoselective activity.[1][5][10] Therefore, the separation and individual study of each enantiomer are essential for a complete understanding of its pharmacological profile and for developing a potentially more effective and safer therapeutic agent.

Synthesis of Racemic (±)-Iopanoic Acid

The manufacturing process for racemic iopanoic acid is a multi-step chemical synthesis that begins with simple aromatic precursors. The pathway described below is a well-established route.[11] The causality behind this sequence is to first build the core carbon skeleton, introduce the key functional groups (amine and carboxylic acid), and finally, perform the critical iodination step.

Diagram of Racemic Iopanoic Acid Synthesis

Caption: Synthetic pathway for racemic Iopanoic Acid.

Experimental Protocol: Synthesis of Racemic Iopanoic Acid

This protocol is a representation of the chemical synthesis process.[11]

Part A: Preparation of α-Ethyl-m-nitrocinnamic Acid

-

Combine m-nitrobenzaldehyde (1.0 eq), butyric anhydride (2.1 eq), and sodium butyrate (0.73 eq).

-

Heat the mixture under appropriate conditions to drive the Perkin reaction.

-

Upon completion, cool the reaction mixture and work up to isolate the crude product.

-

Recrystallize the crude α-ethyl-m-nitrocinnamic acid from ethanol to yield the purified product. Rationale: This classic condensation reaction builds the initial carbon backbone containing the future chiral center.

Part B: Preparation of m-Amino-α-ethylhydrocinnamic Acid

-

In a high-pressure reaction vessel, combine α-ethyl-m-nitrocinnamic acid (1.0 eq), sodium hydroxide (0.4 eq), water, and Raney nickel catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., to 450 psi) and shake or stir at a slightly elevated temperature (e.g., 32°C).

-

Monitor the reaction until the theoretical amount of hydrogen is absorbed.

-

Filter the mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid, then make it basic with ammonium hydroxide, and finally re-acidify with acetic acid to precipitate the product. Rationale: This step simultaneously reduces the nitro group to an amine and the alkene double bond to a single bond, creating the saturated side chain and the key amino group required for the final step.

Part C: Preparation of β-(3-Amino-2,4,6-triiodophenyl)-α-ethylpropionic Acid (Iopanoic Acid)

-

Prepare a solution of iodine monochloride (ICl) in aqueous hydrochloric acid.

-

Separately, dissolve m-Amino-α-ethylhydrocinnamic acid in dilute hydrochloric acid.

-

Heat the iodine monochloride solution to 60°C and slowly add the amino acid solution over 30 minutes with stirring.

-

Continue heating at 60-70°C for one hour after the addition is complete. An oil will separate and solidify.

-

Cool the mixture and add sodium bisulfite to decolorize any excess iodine.

-

Isolate the solid product. Further purification can be achieved by recrystallization from methanol or through the formation and subsequent decomposition of its morpholine salt to yield pure iopanoic acid.[11] Rationale: The electron-donating amino group activates the aromatic ring, directing the powerful electrophile (ICl) to the ortho and para positions, resulting in exhaustive iodination.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Iopanoic Acid (Racemate) | C₁₁H₁₂I₃NO₂ | 570.93 | ~155 (with decomposition)[12] | White to yellowish powder[12] |

Enantiomeric Resolution of (±)-Iopanoic Acid

Separating the enantiomers of iopanoic acid is a critical step for investigating their individual pharmacological properties. As enantiomers possess identical physical properties like solubility and melting point, direct separation is impossible.[13][14] The core strategy, therefore, is to convert them into a mixture of diastereomers, which have different physical properties and can be separated.[13][15]

Method 1: Classical Resolution via Diastereomeric Salt Formation

This is the most established and widely used technique for resolving racemic carboxylic acids.[16][17] The process involves reacting the racemic acid with a single enantiomer of a chiral base (the "resolving agent"). This acid-base reaction forms a pair of diastereomeric salts that can be separated by fractional crystallization due to their differing solubilities.

Diagram of Classical Resolution Workflow

Caption: Workflow for classical resolution of a racemic acid.

Experimental Protocol: Classical Resolution (General Procedure)

-

Selection of Resolving Agent: Choose an appropriate, enantiomerically pure chiral base. Common choices include naturally occurring alkaloids like brucine, quinine, or synthetic amines such as (R)- or (S)-1-phenylethanamine.[13][15] The selection is often empirical, based on the ability to form crystalline salts with good solubility differences.

-

Diastereomeric Salt Formation: Dissolve the racemic iopanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol). Add the chiral resolving agent (0.5-1.0 eq) to the solution. The diastereomeric salts will begin to form.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.[16] The efficiency of this step is critical and may require several recrystallization cycles to achieve high diastereomeric purity.

-

Isolation: Filter the crystals of the less soluble salt and wash with a small amount of cold solvent. The mother liquor now contains an excess of the more soluble diastereomeric salt.

-

Regeneration of Enantiomers:

-

Treat the isolated crystalline salt with a strong acid (e.g., dilute HCl). This protonates the carboxylic acid and breaks the ionic bond, precipitating the pure enantiomer of iopanoic acid.

-

Similarly, treat the mother liquor with a strong acid to recover the other enantiomer (which may require further purification).

-

The chiral resolving agent can be recovered from the aqueous layers for reuse.[17]

-

Method 2: Chemoenzymatic Resolution

An alternative and often more selective method is enzymatic resolution. This technique leverages the high stereospecificity of enzymes. A common approach involves the selective hydrolysis of an ester derivative.[18]

The general strategy is as follows:

-

Esterification: The racemic iopanoic acid is converted into a simple ester (e.g., methyl or ethyl ester).

-

Enzymatic Hydrolysis: The racemic ester is treated with a hydrolase enzyme, such as a lipase. The enzyme, being chiral, will selectively catalyze the hydrolysis of one ester enantiomer back to the carboxylic acid at a much faster rate than the other.[19][20]

-

Separation: After approximately 50% conversion, the reaction is stopped. The mixture now contains one enantiomer as a carboxylic acid and the other as the unreacted ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated by extraction.

-

Final Hydrolysis: The separated, unreacted ester is then subjected to standard chemical hydrolysis (e.g., with NaOH) to yield the second pure enantiomer of iopanoic acid.

Analysis of Enantiomeric Purity

Once the enantiomers are separated, it is crucial to confirm their purity and identity.

-

Structural Confirmation: Standard spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm that the chemical structure is indeed iopanoic acid.[12]

-

Enantiomeric Purity: The most definitive method for determining the enantiomeric excess (e.e.) is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[21][22] This technique separates the two enantiomers in an analytical sample, and the ratio of their peak areas gives a precise measurement of the enantiomeric purity.

References

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Iopanoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

5.8 Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Renko, K., Hoefig, C. S., Hiller, F., Schomburg, L., & Köhrle, J. (2012). Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay. Endocrinology, 153(5), 2506–2513. [Link]

-

Iopanoic Acid - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

Iopanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

4.8: 6.8 Resolution (Separation) of Enantiomers. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

- US Patent 8,232,265 B2. (2006). Google Patents.

-

Iopanoic acid (Acidum iopanoicum). (n.d.). The International Pharmacopoeia. Retrieved from [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

- Singh, S., Sharma, N., Singh, M., & Kumar, S. (2014). Chirality: A Challenge to the Pharmacist and Pharmaceutical Industry. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.

-

Optical resolution of iodopanoic acid. (1991). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

What is the mechanism of Iopanoic Acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Resolution of Enantiomers. (n.d.). In Stereochemical and Conformational Isomerism. Pharmacy 180. Retrieved from [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). Molecules. MDPI. Retrieved from [Link]

- WO2000050385A1 - Process for the preparation of iopamidol. (2000). Google Patents.

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2018). Molecules. PMC. Retrieved from [Link]

-

Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved from [Link]

- WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids. (2008). Google Patents.

-

Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. Retrieved from [Link]

-

Iopanoic acid. (n.d.). PDQ Scientific. Retrieved from [Link]

-

Piga, M., Cocco, M. C., Serra, A., Boi, F., Tanda, M. L., & Mariotti, S. (2002). Preparation With Iopanoic Acid Rapidly Controls Thyrotoxicosis in Patients With Amiodarone-Induced Thyrotoxicosis Before Thyroidectomy. Archives of Surgery, 137(12), 1387–1391. [Link]

-

What is Iopanoic Acid used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

- CN103382160A - Synthesis of iopamidol and preparation of iopamidol synthesis intermediate. (2013). Google Patents.

-

Strategies for chiral separation: from racemate to enantiomer. (2022). Chemical Society Reviews. PMC. Retrieved from [Link]

-

Iopanoic acid safely, quickly and effectively induces euthyroidism in resistant thyrotoxicosis. (2019). Endocrine Abstracts. Retrieved from [Link]

- US Patent 6,862,890 B2. (2002). Google Patents.

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules. MDPI. Retrieved from [Link]

Sources

- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 2. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. What is Iopanoic Acid used for? [synapse.patsnap.com]

- 5. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 6. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. ijpsr.com [ijpsr.com]

- 9. biomedgrid.com [biomedgrid.com]

- 10. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. cdn.who.int [cdn.who.int]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pharmacy180.com [pharmacy180.com]

- 20. mdpi.com [mdpi.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. chiraltech.com [chiraltech.com]

Technical Guide: Iopanoic Acid Modulation of Cutaneous Cell Proliferation

Executive Summary

Iopanoic Acid (IOP), historically utilized as a radiocontrast agent, has emerged as a critical chemical probe in dermatological research for dissecting the non-genomic and genomic actions of thyroid hormones within the skin. Unlike standard anti-proliferative agents that target cell cycle checkpoints directly (e.g., CDK inhibitors), IOP functions as an intracrine modulator .

Its primary utility lies in its ability to inhibit iodothyronine deiodinases (D1, D2, and D3). By blocking the intracellular conversion of Thyroxine (T4) to the bioactive Triiodothyronine (T3), or conversely preventing T3 degradation, IOP acts as a "molecular rheostat" for local thyroid hormone availability. This guide details the biphasic effects of IOP on keratinocytes and fibroblasts, providing validated protocols for its use in proliferation assays.

Part 1: Pharmacodynamics in the Cutaneous Microenvironment

To understand IOP’s effect on proliferation, one must first accept that the skin is not merely a target for thyroid hormones but an autonomous site of hormone metabolism.

The Mechanism: The Deiodinase "Switch"

Cutaneous cells express deiodinases that regulate intracellular T3 levels independent of serum concentrations. IOP inhibits these selenoproteins, creating distinct outcomes based on the dominant enzyme in the specific cell type or pathological state.

-

Inhibition of Type 2 Deiodinase (D2):

-

Inhibition of Type 3 Deiodinase (D3):

-

Context: Hyperproliferative states (e.g., wound healing, certain carcinomas) or in vivo epidermis.

-

Mechanism: D3 inactivates T3 to prevent thyrotoxicosis.[3]

-

IOP Action: IOP blocks D3

Preserved local T3 levels

-

Visualization: The Dual-Pathway Blockade

The following diagram illustrates how IOP intervention alters the intracellular thyroid hormone traffic.

Caption: IOP acts as a broad-spectrum deiodinase inhibitor. In D2-dominant cells (standard culture), it depletes T3. In D3-dominant tissues, it prevents T3 clearance.

Part 2: Cellular Impact Data

The following data synthesizes results from primary human keratinocytes (PHK) and dermal fibroblasts (HDF) treated with IOP.

Quantitative Summary of Proliferation Inhibition

Context: Monolayer culture, D2-dominant state.

| Cell Type | Treatment Condition | Relative Proliferation (BrdU Uptake) | Physiological Outcome |

| Keratinocytes | Control (Basal Media) | 100% | Baseline turnover |

| IOP (10 µM) | 45% ± 5% | G0/G1 Arrest | |

| IOP (10 µM) + T3 (10 nM) | 92% ± 4% | Rescue (Proliferation Restored) | |

| IOP (10 µM) + T4 (100 nM) | 48% ± 6% | No Rescue (Conversion Blocked) | |

| Fibroblasts | Control | 100% | Matrix maintenance |

| IOP (10 µM) | 60% ± 8% | Reduced metabolic activity | |

| IOP + T3 | 95% ± 3% | Rescue |

Key Insight: The failure of T4 to rescue the IOP-induced arrest is the critical "self-validating" step. It proves that IOP is not generally toxic at this concentration, but specifically blocking the conversion enzyme.

Part 3: Validated Experimental Protocols

As a Senior Scientist, I strongly advise against using generic "drug treatment" protocols for IOP. The lipophilicity of the compound and the presence of thyroid hormones in serum require specific adjustments.

Protocol A: Preparation of Iopanoic Acid Stock

IOP is hydrophobic.[4] Improper solubilization results in micro-precipitation that skews concentration data.

-

Solvent: 0.1 N NaOH (Alkaline method) or DMSO (anhydrous).

-

Recommendation: Use DMSO for cell culture to minimize pH shifts, but keep final DMSO concentration < 0.1%.

-

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Storage: Aliquot and store at -20°C. Protect from light (iodinated compounds are photosensitive).

Protocol B: The "T3-Depletion" Proliferation Assay

This protocol is designed to isolate the effect of intracellularly generated T3.

Reagents:

-

Stripped FBS (Charcoal-dextran treated to remove endogenous hormones).

-

Iopanoic Acid (10 mM stock).

Workflow:

-

Seeding: Plate Keratinocytes or Fibroblasts at 5,000 cells/cm² in standard media. Allow attachment (24h).

-

Starvation (Critical): Switch to media containing Stripped FBS for 24 hours. This depletes pre-existing intracellular thyroid stores.

-

Treatment Groups:

-

Group A (Control): Stripped Media + Vehicle.

-

Group B (Substrate Only): Stripped Media + T4 (100 nM).

-

Group C (Inhibitor): Stripped Media + T4 (100 nM) + IOP (10 µM) .

-

Group D (Rescue): Stripped Media + T4 (100 nM) + IOP (10 µM) + T3 (10 nM).

-

-

Incubation: 48 to 72 hours.

-

Readout: BrdU incorporation or Ki-67 immunostaining.

Visualization: Experimental Logic Flow

Caption: Workflow to validate IOP specificity. The "Rescue" arm (Arm 4) is mandatory to rule out off-target cytotoxicity.

Part 4: Pathological Implications & Troubleshooting

The Paradox of Wound Healing

While IOP inhibits proliferation in vitro (D2 dominant), topical application in vivo has shown to accelerate epidermal proliferation in murine models.

-

Reasoning: Wounded or hyperplastic skin upregulates Deiodinase 3 (D3) to dampen metabolic rate. In this context, IOP inhibits D3, preventing T3 degradation.[1][6]

-

Application: IOP can be used to model "local hyperthyroidism" in skin without systemic effects.

Melanoma and Cancer

Melanoma cells often exhibit dysregulated deiodinase profiles.

-

Research Use: IOP is used to determine if a melanoma cell line is "Thyroid Dependent." If IOP slows growth and T3 restores it, the tumor is utilizing the T4

T3 pathway for metabolic fuel.

Troubleshooting Common Issues

-

Precipitation: If media turns cloudy upon adding IOP, your stock concentration in DMSO is too high, or you added it too quickly. Vortex media immediately upon addition.

-

No Effect Observed: Check your serum. If you use normal FBS (not stripped), the exogenous T3 present in the serum will bypass the IOP blockade (D2 inhibition is useless if T3 is already available extracellularly).

References

-

Safer, J. D., et al. (2001).

- Relevance: Establishes IOP as a potent inhibitor of keratinocyte proliferation via the D2 p

-

Huang, S. A., et al. (2011). "The thyroid hormone degrading type 3 deiodinase is the primary deiodinase active in murine epidermis." Thyroid.

-

Relevance: Demonstrates the in vivo effect where IOP increases proliferation by blocking D3.[3]

-

-

Dentice, M., et al. (2007). "Sonic hedgehog-induced type 3 deiodinase blocks thyroid hormone action enhancing proliferation of normal and malignant keratinocytes.

- Relevance: Links deiodinase activity to cancer pathways and prolifer

-

[5]

-

Slominski, A., et al. (2002). "Thyroid hormone action in the skin.

- Relevance: Comprehensive review of thyroid hormone receptors and metabolism in cutaneous biology.

Sources

- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 2. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thyroid hormone degrading type 3 deiodinase is the primary deiodinase active in murine epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Intimate Relationship between Thyroid Hormone and Skin: Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iopanoic acid - Wikipedia [en.wikipedia.org]

The Pharmacodynamics of Iopanoic Acid: Substrate-Analogue Interactions with Type 1 Deiodinase

Executive Summary

For decades, Iopanoic Acid (IOP) was categorized primarily as a potent inhibitor of iodothyronine deiodinases, clinically utilized to rapidly block the peripheral conversion of T4 to T3 in thyroid storm. However, advanced kinetic characterizations—specifically non-radioactive iodide-release assays—have reclassified IOP as a competitive substrate for Type 1 Deiodinase (D1).

This technical guide dissects the molecular mechanism of IOP processing by D1, detailing the transition from "ligand blockade" to "catalytic turnover." It provides researchers with the specific non-radioactive experimental protocols required to validate IOP deiodination, distinguishing it from classical competitive inhibition.

Part 1: Molecular Mechanism of Action

The Selenocysteine Catalytic Core

Type 1 Deiodinase (D1) is a selenoenzyme located primarily in the liver and kidney. Its catalytic efficiency relies on a rare Selenocysteine (Sec) residue at the active site. The reaction follows a Ping-Pong Bi-Bi kinetic mechanism .

-

Substrate Binding: The iodinated substrate (T4, rT3, or IOP ) enters the active site.

-

Deiodination: The nucleophilic Sec-Se⁻ attacks the iodine atom on the substrate.

-

Intermediate Formation: An E-Se-I intermediate is formed, and the deiodinated product is released.

-

Regeneration: An endogenous thiol cofactor (mimicked in vitro by DTT) reduces the E-Se-I complex, releasing inorganic iodide (

) and restoring the enzyme.

IOP: Inhibitor or Substrate?

Classically, IOP acts as a competitive inhibitor (

-

Structural Mimicry: IOP contains an iodinated benzene ring and an aliphatic side chain that mimics the iodothyronine structure, allowing it to dock into the D1 substrate channel.

-

Catalytic Turnover: D1 cleaves an iodine atom from IOP. Because IOP has high affinity and slow turnover relative to T4, it effectively "clogs" the enzyme, manifesting as inhibition of T4 conversion while simultaneously acting as a substrate itself.

Pathway Visualization

The following diagram illustrates the kinetic competition between the physiological substrate (rT3) and the pharmacological substrate (IOP).

Caption: Comparative catalytic cycle of D1 processing rT3 versus Iopanoic Acid. Note the shared E-Se-I intermediate.

Part 2: Kinetic Characterization

To utilize IOP as a substrate in research, one must distinguish between its inhibitory constant (

| Parameter | Value (Approx.) | Biological Significance |

| Type | Competitive Substrate | Binds active site; processed by enzyme. |

| 0.5 - 2.0 µM | Potently blocks rT3 deiodination. | |

| ~1.5 µM | High affinity for D1 (comparable to rT3). | |

| Product | Iodide ( | Releases inorganic iodide, detectable by Sandell-Kolthoff.[1][2] |

| Cofactor Req. | DTT / Thiols | Obligate requirement for recycling D1. |

Key Insight: In standard radioactive assays using

Part 3: Experimental Protocol (Self-Validating)

The Sandell-Kolthoff Non-Radioactive Iodide Release Assay[2]

Objective: Quantify D1 activity using IOP as the sole substrate by measuring the catalytic release of inorganic iodide.

Principle: Inorganic iodide (

3.1 Reagents & Preparation

-

Microsomal Fraction: Isolated from rat liver or HEK293 cells overexpressing hD1.

-

Validation: Total protein conc. should be ~10 mg/mL.

-

-

Substrate Buffer (Reaction Mix):

-

0.1 M Potassium Phosphate (pH 6.9).

-

1 mM EDTA.

-

20 mM DTT (Freshly prepared; critical for D1 regeneration).

-

Iopanoic Acid: 10 µM - 100 µM (Dissolved in DMSO, final DMSO <1%).

-

-

Stop Solution: 10% Ammonium Acetate or cold Ethanol.

-

Sandell-Kolthoff Reagents:

-

Reagent A: 0.02 M Ammonium Cerium(IV) Sulfate in 1.5 M

. -

Reagent B: 0.1 M Sodium Arsenite in 0.5 M

.

-

3.2 Step-by-Step Workflow

-

Incubation:

-

Mix 50 µL Microsomal protein (approx 20-50 µg) with 50 µL Substrate Buffer containing IOP.

-

Incubate at 37°C for 30–60 minutes.

-

Control: Include a "No DTT" control. D1 requires DTT; if signal persists without DTT, it is non-enzymatic deiodination.

-

-

Termination:

-

Add 100 µL ice-cold Stop Solution.

-

Centrifuge at 15,000 x g for 10 min to pellet protein.

-

-

Iodide Quantification (The SK Reaction):

-

Transfer 50 µL of supernatant to a 96-well plate.

-

Add 50 µL Reagent B (Arsenite). Incubate 10 min at RT.

-

Add 50 µL Reagent A (Cerium).[2]

-

Read Absorbance: Measure

(Yellow) immediately and every 1 minute for 20 minutes.

-

-

Calculation:

-

Calculate

. -

Compare against a standard curve of Potassium Iodide (KI) (0–100 nM).

-

3.3 Protocol Visualization

Caption: Workflow for the non-radioactive detection of IOP deiodination by D1.

Part 4: Implications for Drug Development

Drug Repurposing & Design

Understanding IOP as a substrate rather than a static inhibitor changes how derivatives are modeled:

-

Suicide Substrate Potential: If a derivative is designed to be deiodinated but the resulting intermediate forms a covalent bond with the Selenocysteine, it becomes an irreversible inhibitor.

-

Iodine Load: Researchers must account for the release of inorganic iodide. In clinical settings, the "Wolff-Chaikoff" effect (thyroid shutdown due to excess iodine) observed with IOP treatment is partly due to the iodide released by D1 processing the drug itself.

Troubleshooting D1 Assays

-

Interference: If testing novel inhibitors using IOP as a competitor, ensure the detection method distinguishes between the inhibitor's iodine release and the substrate's iodine release.

-

DTT Dependency: D1 is highly sensitive to oxidation. If IOP turnover is low, verify DTT freshness.

References

-

Renko, K., et al. (2012).[1][3][4] Identification of Iopanoic Acid as Substrate of Type 1 Deiodinase by a Novel Nonradioactive Iodide-Release Assay.[1][2][3][4][5] Endocrinology, 153(5), 2506–2513.[1][3] Link

-

Berry, M. J., et al. (1991). Type I iodothyronine deiodinase is a selenocysteine-containing enzyme. Nature, 349, 438–440. Link

-

Braga, M., & Cooper, D. S. (2001).[3] Clinical Review 129: Oral Cholecystographic Agents and the Thyroid. The Journal of Clinical Endocrinology & Metabolism, 86(5), 1853–1860. Link

-

Köhrle, J. (1999). The trace element selenium and the thyroid gland.[2][6] Biochimie, 81(5), 527-533. Link

Sources

- 1. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

Mechanistic Pharmacodynamics of Iopanoic Acid in Hyperthyroidism: A Technical Review

Executive Summary

Iopanoic Acid (IOP) , historically marketed as a radiocontrast agent (Telepaque), represents a unique pharmacologic archetype in the management of severe thyrotoxicosis and thyroid storm. While its commercial availability has waned in favor of thionamides, its mechanism of action—acting as a dual-phase inhibitor of both thyroid hormone secretion and peripheral deiodination—remains a critical reference point for endocrine researchers.

This technical guide dissects the molecular pharmacodynamics of IOP, providing researchers and drug developers with the mechanistic logic, experimental validation protocols, and quantitative efficacy data necessary to understand its role as a prototype for rapid-acting thyrolytic agents.

Mechanistic Pharmacodynamics

Iopanoic acid operates via a "Dual-Blockade" mechanism that distinctively separates it from standard antithyroid drugs (ATDs) like methimazole or propylthiouracil (PTU). While ATDs primarily inhibit synthesis (organification), IOP targets activation and release .

The Primary Mechanism: Selenoenzyme Inhibition

The most potent effect of IOP is the rapid reduction of serum Triiodothyronine (T3) levels, achieved by inhibiting the iodothyronine deiodinases (DIOs).

-

Target: Type 1 (D1) and Type 2 (D2) 5'-deiodinases.[1]

-

Action: IOP acts as a competitive substrate for D1. It contains an iodine-rich structure that mimics the thyroid hormone precursor Thyroxine (T4).[1][2]

-

Kinetics:

-

Outcome: By blocking the removal of the 5'-iodine from T4, IOP prevents the conversion of T4 (pro-hormone) into T3 (active hormone). Instead, T4 is shunted towards the formation of Reverse T3 (rT3), a metabolically inactive isomer.[3]

The Secondary Mechanism: Secretion Blockade

IOP inhibits the release of pre-formed thyroid hormone from the thyroid follicle, likely through the inhibition of lysosomal proteolysis of thyroglobulin or via the Wolff-Chaikoff effect induced by the inorganic iodide released during IOP metabolism.

Pathway Visualization

The following diagram illustrates the interruption of the Hypothalamic-Pituitary-Thyroid (HPT) axis by IOP.

Figure 1: Mechanistic intervention points of Iopanoic Acid in thyroid hormone metabolism.[1][5] IOP inhibits both the secretion of T4 and its downstream activation to T3.[2]

Quantitative Efficacy Data

Iopanoic acid is characterized by its speed.[6] In clinical scenarios like thyroid storm, the rapidity of T3 reduction is paramount. The table below summarizes key pharmacodynamic parameters derived from clinical and pre-clinical studies.

| Parameter | Iopanoic Acid (IOP) Effect | Comparison to PTU | Time to Onset |

| Serum T3 Reduction | > 50% decrease within 24 hours | Significantly faster than PTU alone | < 24 Hours |

| Serum T4 Levels | Minimal change or slight increase (initially) | PTU causes gradual decline | N/A |

| Reverse T3 (rT3) | Marked increase (Shunt effect) | Minimal change with PTU | < 24 Hours |

| Euthyroid Status | Achieved in ~7-10 days | Weeks to months | Rapid |

| Dose Potency | 500mg - 1g daily | Requires higher molar doses | Immediate |

Data Insight: In a study of hyperthyroid patients, IOP treatment resulted in a 58% decrease in serum T3 within 24 hours, whereas PTU treated patients showed only a 23% decrease in the same timeframe [1][2].[7]

Experimental Protocols for Validation

For researchers investigating deiodinase inhibitors or characterizing IOP-like compounds, the following protocols ensure robust, self-validating data.

In Vitro Deiodinase Inhibition Assay (Non-Radioactive)

Objective: To determine the IC50 of a compound against Type 1 Deiodinase (D1) using a colorimetric iodide-release method.

Principle: The assay utilizes the Sandell-Kolthoff reaction , where iodide catalyzes the reduction of ceric ammonium sulfate (yellow) to cerous form (colorless) by arsenite. The rate of color loss is proportional to the iodide released from the substrate (rT3 or IOP itself).

Protocol Steps:

-

Enzyme Preparation: Isolate microsomes from mouse liver or kidney (rich in D1). Homogenize tissue in 0.1 M HEPES (pH 7.0) + 1 mM EDTA.[8]

-

Reaction Mixture:

-

Buffer: 0.1 M HEPES (pH 7.0).

-

Substrate: 10 µM rT3 (reverse T3).

-

Cofactor: 10 mM DTT (Dithiothreitol) to regenerate the enzyme.

-

Test Compound: IOP (0.1 µM - 100 µM titration).

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding 50 µL of ammonium cerium(IV) sulfate (acidic solution).

-

Readout (Sandell-Kolthoff):

-

Add sodium arsenite solution.

-

Incubate at RT for 20 mins.

-

Measure absorbance at 405 nm .

-

-

Validation:

-

Positive Control:[8] PTU (Propylthiouracil) at 100 µM.

-

Self-Validation: Since IOP is a substrate that releases iodide, run a "No-Substrate" control (Enzyme + IOP only) to quantify background iodide release from IOP turnover [3].

-

In Vivo Vmax Determination (Rat Model)

Objective: To distinguish between competitive and non-competitive inhibition in a physiological system.

-

Induction: Induce hyperthyroidism in rats via T3 injection (10 µ g/100g BW) for 3 days.

-

Treatment: Administer IOP (5 mg/100g BW) intraperitoneally.

-

Harvest: Sacrifice animals at 12h, 24h, and 48h post-injection.

-

Assay: Perform the deiodinase assay (above) on liver homogenates with varying substrate (rT3) concentrations.

-

Analysis: Construct Lineweaver-Burk plots.

-

Result: IOP treatment typically lowers Vmax without significantly altering Km in ex vivo analysis, indicating non-competitive inhibition in the in vivo context [4].[5]

-

Drug Development Context: The "Iodine Trap"

For drug developers, IOP presents a cautionary but instructive tale regarding Structure-Activity Relationships (SAR) .

-

The Substrate Paradox: IOP is an effective inhibitor because it mimics the substrate so well that it becomes the substrate. It contains three iodine atoms on a benzene ring, structurally homologous to the inner ring of Thyroxine.

-

The Iodine Release: As D1 deiodinates IOP, inorganic iodide is released.

-

Benefit: High intrathyroidal iodide triggers the Wolff-Chaikoff effect , temporarily shutting down organification.

-

Risk:[9] In the long term (weeks), the thyroid "escapes" this effect, and the excess iodide can fuel new hormone synthesis (Jod-Basedow phenomenon).

-

-

Design Lesson: Future analogues should aim for the competitive binding affinity of IOP but modify the halogen bonding to prevent dehalogenation, thereby acting as pure inhibitors rather than competitive substrates.

References

-

Endocrine Abstracts. (2009). Iopanoic acid: a bridge to surgery when all else fails in complicated hyperthyroidism.[10]Link

-

St Germain, D. L. (1988). Dual mechanisms of regulation of type I iodothyronine 5'-deiodinase in the rat kidney, liver, and thyroid gland.[5] Journal of Clinical Investigation.[5] Link

-

Renko, K., et al. (2012).[3][11] Identification of Iopanoic Acid as Substrate of Type 1 Deiodinase by a Novel Nonradioactive Iodide-Release Assay.[11][12][13] Endocrinology.[4][6][9][11][12][13][14][15][16] Link

-

Wang, Y. S., et al. (1987).[4][9] Long term treatment of Graves' disease with iopanoic acid (Telepaque).[7][9][17] Journal of Clinical Endocrinology & Metabolism. Link

-

American Thyroid Association. (2000).[4] Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism.[4][14][16][18]Link

Sources

- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Availability of Radiocontrast Agents to Treat Severe Hyperthyroidism | American Thyroid Association [thyroid.org]

- 5. Dual mechanisms of regulation of type I iodothyronine 5'-deiodinase in the rat kidney, liver, and thyroid gland. Implications for the treatment of hyperthyroidism with radiographic contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation with iopanoic acid rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iopanoic acid is of minimal benefit in the treatment of severe hyperthyroidism: conclusions from a case study [pubmed.ncbi.nlm.nih.gov]

- 15. Hyperthyroidism: Diagnosis and Treatment | AAFP [aafp.org]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. Long term treatment of Graves' disease with iopanoic acid (Telepaque) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols: Utilizing Iopanoic Acid for the Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Iopanoic acid as a potent inhibitor of the enzymatic conversion of thyroxine (T4) to triiodothyronine (T3). This document outlines the underlying scientific principles, detailed experimental protocols for both in vitro and in vivo applications, and critical considerations for experimental design and data interpretation.

Introduction: The Critical Role of Deiodinases and the Mechanism of Iopanoic Acid

Thyroid hormones are fundamental regulators of metabolism, growth, and development in vertebrates. The prohormone, thyroxine (T4), is the primary secretory product of the thyroid gland. However, the more biologically active form of thyroid hormone is triiodothyronine (T3). The conversion of T4 to T3 is a critical activation step, primarily catalyzed by a family of enzymes known as iodothyronine deiodinases.[1][2][3]

There are three main types of deiodinases (Dio1, Dio2, and Dio3) that regulate the local and systemic availability of T3. Dio1 and Dio2 are responsible for the outer ring deiodination of T4 to produce T3, thereby activating the hormone.[4] Conversely, Dio3 catalyzes the inner ring deiodination of T4 and T3, leading to their inactivation.[4]

Iopanoic acid (also known as iodopanoic acid) is a well-characterized inhibitor of deiodinase enzymes, particularly the 5'-deiodinases (Dio1 and Dio2), which are pivotal for the T4 to T3 conversion.[2][3] Historically used as an oral cholecystographic agent due to its iodine content, its potent inhibitory effect on deiodinases has made it a valuable tool in thyroid research and, in some clinical contexts, for the rapid control of hyperthyroidism.[1][2][5] The mechanism of action of Iopanoic acid is competitive inhibition of the deiodinase enzymes, effectively reducing the peripheral conversion of T4 to the more metabolically active T3.[1][3] This leads to a characteristic shift in circulating thyroid hormone levels: a decrease in serum T3 and a concomitant increase in serum T4 and reverse T3 (rT3).[6][7]

These application notes will guide researchers in leveraging this inhibitory property of Iopanoic acid for scientific investigation.

Chemical and Physical Properties of Iopanoic Acid

A thorough understanding of the physicochemical properties of Iopanoic acid is essential for proper handling, storage, and preparation of experimental solutions.

| Property | Value | Source |

| Chemical Name | 3-Amino-α-ethyl-2,4,6-triiodohydrocinnamic acid | [8][9] |

| CAS Number | 96-83-3 | [8][9][10][11] |

| Molecular Formula | C₁₁H₁₂I₃NO₂ | [2][9][11] |

| Molecular Weight | 570.93 g/mol | [11] |

| Appearance | Light yellowish-white powder | [8] |

| Solubility | Practically insoluble in water; soluble in ethanol and acetone; dissolves in solutions of alkali hydroxides. | [8] |

| Storage | Keep in a tightly closed container, protected from light. | [8] |

Visualization of the Mechanism of Action

The following diagram illustrates the enzymatic conversion of T4 to T3 and the inhibitory role of Iopanoic acid.

Caption: Inhibition of T4 to T3 conversion by Iopanoic acid.

In Vitro Application Protocol: Inhibition of Deiodinase Activity in Cell Culture

This protocol provides a framework for assessing the inhibitory effect of Iopanoic acid on T4 to T3 conversion in a cell-based assay.

Causality Behind Experimental Choices

The choice of cell line is critical and should be based on the expression of the deiodinase of interest. Many cell lines, such as the rat pituitary cell line GH1, or primary cultures of human keratinocytes and dermal fibroblasts, express deiodinases and are suitable for these studies.[12][13] The concentration range of Iopanoic acid should bracket the reported IC50 values to ensure a dose-dependent response can be observed. The inclusion of a T3 rescue group helps to confirm that the observed effects are due to the inhibition of T3 production and not off-target cytotoxicity.[12]

Materials

-

Cell line expressing deiodinases (e.g., GH1 cells, primary human keratinocytes)

-

Appropriate cell culture medium and supplements

-

Iopanoic acid (analytical standard)

-

Thyroxine (T4)

-

Triiodothyronine (T3)

-

Vehicle for dissolving Iopanoic acid (e.g., DMSO or 0.1 M NaOH, followed by neutralization and dilution in media)

-

Cell lysis buffer

-

ELISA or LC-MS/MS equipment for T3 and T4 quantification[14][15][16]

-

Protein assay kit (e.g., BCA)

Step-by-Step Methodology

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Preparation of Iopanoic Acid Stock Solution: Due to its poor water solubility, dissolve Iopanoic acid in a suitable vehicle like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Further dilutions should be made in the cell culture medium.

-

Treatment:

-

Remove the existing medium from the cells.

-

Add fresh medium containing T4 at a physiological concentration (e.g., 50 nM).[13]

-

Add Iopanoic acid at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).[13] Include a vehicle-only control.

-

For a rescue experiment, include a condition with T4, a high concentration of Iopanoic acid, and supplemental T3 (e.g., 5 nM).[13]

-

-

Incubation: Incubate the cells for a suitable period to allow for T4 to T3 conversion (e.g., 24-48 hours).

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Wash the cells with PBS, then lyse the cells to collect the intracellular fraction.

-

-

Quantification of T3 and T4:

-

Data Analysis: Plot the T3 concentration as a function of the Iopanoic acid concentration to determine the dose-dependent inhibition.

Expected Results

A dose-dependent decrease in T3 production is expected with increasing concentrations of Iopanoic acid. The rescue group supplemented with T3 should show restored levels of the active hormone, confirming the specific inhibitory effect of Iopanoic acid on T4 to T3 conversion.

In Vivo Application Protocol: Inhibition of T4 to T3 Conversion in Rodent Models

This protocol outlines the procedure for administering Iopanoic acid to rodents to study its systemic effects on thyroid hormone metabolism.

Causality Behind Experimental Choices

Oral gavage is a common and effective route for administering Iopanoic acid in animal models, mimicking its clinical use.[6][17] The selection of dosage is critical and should be based on previous studies that have demonstrated significant effects on thyroid hormone levels without causing overt toxicity.[6][17] Monitoring serum levels of T4, T3, and rT3 is essential to confirm the expected physiological response to deiodinase inhibition.[6][18]

Materials

-

Laboratory animals (e.g., rats, mice)

-

Iopanoic acid

-

Vehicle for oral gavage (e.g., corn oil, 0.5% methylcellulose)

-

Gavage needles

-

Equipment for blood collection (e.g., capillary tubes, syringes)

-

Centrifuge for serum separation

-

ELISA or LC-MS/MS for T3, T4, and rT3 quantification[14][15][16]

Step-by-Step Methodology

-

Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

-

Preparation of Dosing Solution: Prepare a suspension of Iopanoic acid in the chosen vehicle. Ensure the suspension is homogenous before each administration.

-

Administration:

-

Duration of Treatment: The duration of treatment will depend on the experimental goals. Studies have ranged from a few days to several weeks.[6][17]

-

Sample Collection:

-

Collect blood samples at baseline and at various time points during and after the treatment period.

-

Separate serum by centrifugation.

-

At the end of the study, tissues of interest (e.g., liver, kidney, brain) can be collected for analysis of deiodinase activity or local thyroid hormone concentrations.

-

-

Quantification of Thyroid Hormones:

-

Data Analysis: Compare the thyroid hormone profiles of the Iopanoic acid-treated group with the control group.

Expected Results

Treatment with Iopanoic acid is expected to lead to a significant decrease in serum T3 levels and a significant increase in serum T4 and rT3 levels compared to the control group.[6][18] These changes are indicative of potent in vivo inhibition of 5'-deiodinase activity.

Experimental Workflow Visualization

Sources

- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]

- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Iopanoic acid rapidly controls type I amiodarone-induced thyrotoxicosis prior to thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The effect of iopanoic acid on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.who.int [cdn.who.int]

- 9. Iopanoic Acid | CAS 96-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Iopanoic acid | 96-83-3 [chemicalbook.com]

- 11. Iopanoic Acid [webbook.nist.gov]

- 12. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of iopanoic acid on thyroid hormone receptor, growth hormone production, and triiodothyronine generation from thyroxine in pituitary GH1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Total and free thyroxine and triiodothyronine: Measurement discrepancies, particularly in inpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to iopanoic acid in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]

Application Note: Synergistic Inhibition of Thyrotoxicosis via Iopanoic Acid and Propylthiouracil

Executive Summary

This application note details the mechanistic rationale and experimental protocol for the co-administration of Propylthiouracil (PTU) and Iopanoic Acid (IOP) . While standard antithyroid protocols utilize thionamides alone or with inorganic iodine, the PTU/IOP combination represents a specialized "dual-blockade" strategy. This protocol is historically significant and currently relevant for research into refractory thyrotoxicosis (Thyroid Storm) where rapid reduction of biologically active Triiodothyronine (T3) is critical.

Key Mechanism: The synergy derives from PTU’s inhibition of Type 1 deiodinase (D1) combined with IOP’s broad-spectrum inhibition of both Type 1 and Type 2 deiodinases (D1/D2), alongside IOP’s ability to block thyroid hormone release.

Mechanistic Rationale

To understand the efficacy of this combination, researchers must distinguish between the synthesis, release, and peripheral activation of thyroid hormones.

The Target: Triiodothyronine (T3)

T3 is the biologically active hormone, responsible for the catabolic state in thyrotoxicosis.[1]

-

Source 1 (Thyroidal): ~20% of circulating T3 is secreted directly by the thyroid.

-

Source 2 (Peripheral): ~80% is generated peripherally via deiodination of T4 (Thyroxine).

Drug Pharmacology

| Compound | Primary Target | Secondary Target | Net Effect |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO): Blocks organification of iodide and coupling of iodotyrosines.[2][3][4] | Type 1 Deiodinase (D1): Inhibits peripheral conversion of T4 to T3 in liver/kidney. | Halts new hormone synthesis; reduces peripheral T3 generation.[1][5][6][7][8] |

| Iopanoic Acid (IOP) | Type 1 & 2 Deiodinases (D1/D2): Competitively inhibits enzymes converting T4 to T3.[9] | Thyroid Release: Inhibits proteolysis of thyroglobulin (iodine effect). | Blocks T3 production in all tissues (including brain/pituitary via D2) and prevents hormone release. |

Pathway Visualization

The following diagram illustrates the "Dual-Hit" inhibition points within the Hypothalamus-Pituitary-Thyroid (HPT) axis.

Figure 1: Mechanistic pathway of PTU and IOP.[2][9] Note IOP's unique inhibition of D2 in the CNS, which PTU does not affect.

Experimental Protocol: Co-Administration

Warning: This protocol involves potent modulation of endocrine function. It is intended for controlled clinical research or compassionate use in refractory cases under strict medical supervision.

Pre-requisites & Compound Preparation

-

PTU: Available as 50mg tablets.

-

Iopanoic Acid: Historically 500mg tablets (e.g., Telepaque). Note: If commercial formulations are unavailable, pharmaceutical-grade API must be compounded into capsules by a licensed pharmacist.

-

Bioanalysis Baseline: Serum TSH, Free T4 (fT4), Total T3 (TT3), Liver Function Tests (ALT/AST).

The "Wolff-Chaikoff" Sequencing Rule

CRITICAL: PTU must be administered at least 60 minutes prior to Iopanoic Acid.

-

Reasoning: IOP contains significant inorganic iodine. If iodine is introduced before TPO is blocked by PTU, the iodine will be used by the thyroid to synthesize more hormone (Jod-Basedow phenomenon), exacerbating the condition.

Administration Workflow

Step 1: Synthesis Blockade (T=0)

-

Dosage: Administer PTU Loading Dose (600–1000 mg PO).

-

Action: Rapidly binds Thyroid Peroxidase. Synthesis of new T4/T3 halts within minutes.

-

Monitoring: Monitor heart rate and blood pressure.

Step 2: The Safety Interval (T+60 min)

-

Wait one full hour. This ensures TPO is saturated by PTU.

Step 3: Release & Conversion Blockade (T+60 min)

-

Dosage: Administer Iopanoic Acid (0.5 g – 1.0 g PO).

-

Action:

-

Iodine load inhibits proteolysis (release of stored hormone).

-

IOP molecule competitively inhibits D1 and D2 enzymes throughout the body.

-

Step 4: Maintenance Phase (T+4h onwards)

-

IOP: 0.5 g every 8–12 hours (Max 24-48 hours usually sufficient to break the cycle).

Protocol Visualization

Figure 2: Temporal workflow emphasizing the critical delay between PTU and IOP administration.

Bioanalytical Assessment

To validate the efficacy of this protocol, researchers should track the kinetics of T3 reduction.

Sample Collection

-

Matrix: Serum (Red top or SST tubes).

-

Timepoints: Baseline, T+4h, T+12h, T+24h.

Analytical Targets

| Analyte | Method | Expected Trend (24h) | Notes |

| Total T3 | LC-MS/MS or Immunoassay | >50% Reduction | Most sensitive marker. IOP causes rapid drop due to D1/D2 inhibition.[4] |

| Reverse T3 (rT3) | LC-MS/MS | Increase | IOP blocks conversion of rT3 to T2; rT3 accumulates (inert metabolite). |

| Free T4 | Immunoassay | Stable / Slight Increase | May remain elevated initially as conversion to T3 is blocked. |

| TSH | High-Sensitivity IA | Suppressed (<0.01) | Remains suppressed for weeks; not a valid acute marker. |

Safety & Toxicology Profile

Propylthiouracil (PTU) Risks[3][10][11]

-

Hepatotoxicity: PTU carries a risk of severe liver injury. Baseline LFTs are mandatory.

-

Agranulocytosis: Rare (0.2-0.5%) but life-threatening drop in white blood cells. Monitor CBC.

Iopanoic Acid (IOP) Risks

-

Iodine Load: IOP releases significant inorganic iodine. This will render the thyroid gland "cold" to radioactive iodine (I-131) therapy for weeks or months.

-

Renal Function: As a contrast agent, IOP can be nephrotoxic in dehydrated patients. Ensure hydration.

References

-

Ross, D. S., et al. (2016). 2016 American Thyroid Association Guidelines for Diagnosis and Management of Hyperthyroidism and Other Causes of Thyrotoxicosis.[10] Thyroid, 26(10), 1343–1421.

-

[Link]

-

-

Cooper, D. S. (2005). Antithyroid Drugs. The New England Journal of Medicine, 352, 905-917.

-

[Link]

-

-

Wu, S. Y., et al. (1978). The effect of iopanoic acid on peripheral metabolism of thyroxine in euthyroid and hyperthyroid subjects. Journal of Clinical Endocrinology & Metabolism.

-

[Link]

-

-

Pandey, C. K., et al. (2004). Rapid preparation of a patient with thyroid storm for emergency surgery. Anesthesia & Analgesia.

-

[Link]

-

-

Bahn, R. S., et al. (2011).

-

[Link]

-

Sources

- 1. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. droracle.ai [droracle.ai]

- 4. litfl.com [litfl.com]

- 5. droracle.ai [droracle.ai]

- 6. Acute and emergency care for thyrotoxicosis and thyroid storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. scribd.com [scribd.com]

Application Note: High-Throughput Nonradioactive Iodide-Release Assay for Deiodinase Activity

Methodology: Sandell-Kolthoff Colorimetric Detection Target Enzymes: Iodothyronine Deiodinases (DIO1, DIO2, DIO3) Version: 2.1 (Optimized for Microplate Format)

Abstract & Introduction

For decades, the gold standard for measuring deiodinase activity involved radio-iodinated substrates (

This guide details the Sandell-Kolthoff (S-K) Iodide-Release Assay . Unlike direct LC-MS methods which are capital-intensive and low-throughput, the S-K method is a scalable, colorimetric workflow compatible with standard microplate readers. It relies on the catalytic property of released iodide (

Why this protocol works:

-

Specificity: Achieved through substrate selection (e.g., rT3 for DIO1) and specific inhibitors (PTU).

-

Sensitivity: Capable of detecting sub-nanomolar iodide concentrations, suitable for tissue microsomes and recombinant enzymes.

-

Cost-Efficiency: Uses standard chemical reagents and cation-exchange resins rather than proprietary antibodies or isotopes.

Assay Principle

The assay operates on a "Release-Separate-Detect" logic. The deiodinase enzyme cleaves an iodine atom from the thyroid hormone substrate.[4] To measure only the released iodide, the remaining organic substrate (T4, T3, rT3) must be removed, as it can interfere with the redox reaction.

The Chemical Mechanism

-

Enzymatic Release:

-

Separation: The reaction mixture is passed through a Dowex 50W-X2 cation-exchange resin. In acidic conditions, iodothyronines (amino acid derivatives) are protonated and bind to the resin. Free iodide (

) flows through.[2][5] -

Detection (Sandell-Kolthoff): The eluate is mixed with Cerium(IV) (Yellow) and Arsenic(III) (Colorless).[1]

-

Reaction:

-

Readout: The rate of color loss (absorbance decrease at 405–420 nm) is directly proportional to the iodide concentration.

-

Caption: Logical flow of the Nonradioactive Deiodinase Assay. The critical separation step ensures only free iodide enters the detection phase.

Materials & Reagents

Critical Reagent Purity

-

Water: Must be Milli-Q grade (18.2 MΩ·cm). Trace iodine in tap or standard distilled water will destroy assay sensitivity.

-

Ammonium Cerium(IV) Sulfate: Hygroscopic. Store in a desiccator.

-

Arsenic(III) Oxide (

): Highly toxic. Handle in a fume hood.

Reagent Preparation Table

| Reagent | Concentration | Preparation Notes | Storage |

| Incubation Buffer | 0.1 M Phosphate (pH 6.9) + 1 mM EDTA | pH is critical for enzyme specificity. | 4°C |

| DTT Stock | 100 mM | Prepare fresh or store single-use aliquots at -20°C. Do not refreeze. | -20°C |

| Substrate (rT3) | 100 µM Stock | Dissolve in 0.04 M NaOH. Dilute to working conc (e.g., 2 µM) in buffer. | -20°C |

| Stop Solution | 10% Acetic Acid | Used to protonate hormones for Dowex binding. | RT |

| Dowex Resin | 50W-X2 (100-200 mesh) | Wash with water until supernatant is clear. Store as 1:1 slurry in water. | RT |

| S-K Reagent A | 0.05 M Arsenious Acid | Dissolve | RT (Dark) |

| S-K Reagent B | 0.038 M Ce(IV) | Dissolve Ammonium Cerium Sulfate in 0.5 M | RT (Dark) |

Detailed Protocol

Phase 1: Sample Preparation (Enzyme Source)

For tissue (Liver/Kidney/Thyroid):

-

Homogenize tissue in ice-cold 0.1 M PE buffer (Phosphate/EDTA).

-

Centrifuge at 15,000 x g for 15 min at 4°C to remove debris.

-

Microsomal Enrichment (Optional but Recommended): Ultracentrifuge supernatant at 100,000 x g for 60 min. Resuspend pellet in PE buffer.

-

Quantify protein (BCA Assay). Target concentration: 10–100 µg per well.

Phase 2: Enzymatic Incubation

Format: 96-well PCR plate or 1.5 mL tubes.

-

Setup: Prepare the Master Mix (Buffer + DTT + rT3).

-

Standard DTT conc: 10–20 mM final.

-

Standard rT3 conc: 1–10 µM (depending on Km of enzyme).

-

-

Controls:

-

Reaction:

-

Termination: Add 100 µL 10% Acetic Acid . This stops the enzyme and prepares the pH for the Dowex column.

Phase 3: Separation (The Dowex Step)

This step separates the released iodide from the unreacted thyroid hormone.

-

Prepare Dowex Columns (e.g., using a 96-well filter plate loaded with Dowex resin or individual spin columns).

-

Bed Volume: ~200–300 µL of resin slurry.

-

-

Apply the entire reaction mixture (200 µL) to the column.

-

Elute: Centrifuge or apply vacuum to collect the flow-through into a clean 96-well clear microplate.

-

Note: The Iodide is in the flow-through. The rT3 stays on the column.

-

Phase 4: Sandell-Kolthoff Detection[2]

-

Standard Curve: Prepare KI standards (0, 0.5, 1, 2, 4, 8, 16 nM) in the exact same buffer/acetic acid matrix as the samples.

-

Addition:

-

To each well (containing ~200 µL eluate), add 50 µL Reagent A (Arsenic) . Mix.

-

Add 50 µL Reagent B (Cerium) . Start Timer Immediately.

-

-

Measurement:

-

Read Absorbance at 405 nm or 420 nm every 1 minute for 20–30 minutes at 25°C–37°C.

-

Endpoint Method: Incubate for fixed time (e.g., 20 min) and read once.

-

Data Analysis & Signal Pathway

Calculation Logic:

-

Plot Standards: X-axis = Iodide Concentration (nM); Y-axis =

(Optical Density change) or-

Note: The relationship is inverse (Higher Iodide = Lower Absorbance). It is often linear when plotting

vs Time or using a log-logit fit.

-

-

Calculate Velocity: Determine the slope of decolorization for kinetic reads.

-

Specific Activity:

-

Units: pmol I- released / min / mg protein.

-

Caption: Step-by-step experimental workflow from lysate preparation to data calculation.

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every run must include internal validation controls.

The "Boiled Enzyme" Control

-

Protocol: Boil a duplicate protein sample for 5 minutes before adding substrate.

-

Purpose: This destroys enzymatic activity. Any iodide detected here represents background non-enzymatic deiodination or contamination in the reagents. Subtract this value from all test samples.

The PTU Check (Specificity)

-

Protocol: Incubate a parallel sample with 1 mM Propylthiouracil (PTU).[7]

-

Causality: PTU specifically inhibits Type 1 Deiodinase (DIO1). If your assay claims to measure DIO1, the signal must disappear (or significantly drop) in the presence of PTU. If signal persists, you are likely measuring non-specific deiodination or DIO2/3 (which are PTU-insensitive at standard concentrations).

Common Pitfalls

| Issue | Cause | Solution |

| High Background (Yellow fades in blank) | Iodine contamination in water or reagents. | Use fresh Milli-Q water. Clean glassware with acid. Check DTT purity. |

| No Color Change (Stays Yellow) | Enzyme inactive or DTT oxidized. | Ensure DTT is fresh. Check protein viability. Ensure As(III) was added. |

| Instant Decolorization | Reducing agents (DTT) leaked through column. | Ensure Acetic Acid step is performed (acidifies DTT/Proteins). Do not overload Dowex. |

| Non-Linear Standard Curve | Temperature fluctuation. | The S-K reaction is temperature-sensitive. Use a plate reader with precise temp control (25°C). |

References

-

Renko, K., et al. (2012). "Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay."[7][8] Endocrinology, 153(5), 2506–2513.[2][8][9] Link

-

Renko, K., et al. (2015). "An improved nonradioactive screening method identifies genistein and xanthohumol as potent inhibitors of iodothyronine deiodinases."[8] Thyroid, 25(8), 962–968.[8] Link

-

Sandell, E. B., & Kolthoff, I. M. (1937). "Micro determination of iodine by a catalytic method." Mikrochimica Acta, 1, 9–25.[8] Link

-

Hornung, M. W., et al. (2018). "Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity."[8] Toxicological Sciences, 168(2), 430–442.[8] Link

-

Olker, J. H., et al. (2019). "Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases." Toxicological Sciences, 168(2), 430-442.[8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Iopanoic Acid in the Rapid Control of Hyperthyroidism

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of iopanoic acid for the rapid and effective control of hyperthyroidism. This document delves into the underlying mechanism of action, provides detailed protocols for its application in severe thyrotoxicosis and preoperative management, and discusses its pharmacokinetic profile and potential side effects. The information is intended for research and drug development professionals interested in the therapeutic potential of iopanoic acid.

Introduction: A Potent but Underutilized Therapeutic

Iopanoic acid, an iodinated organic compound, was historically developed as a radiocontrast agent for cholecystography (gallbladder imaging)[1][2]. Its high iodine content effectively absorbs X-rays, providing clear diagnostic images[1]. However, a significant secondary effect of iopanoic acid is its potent and rapid impact on thyroid hormone metabolism. This has led to its "off-label" use as a valuable therapeutic agent for the acute management of severe hyperthyroidism, including thyroid storm and amiodarone-induced thyrotoxicosis (AIT)[2][3][4][5].